N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring fused with a thiazolopyrimidine moiety
Properties
Molecular Formula |
C19H18N4O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H18N4O3S/c1-12-11-23-18(25)14(10-20-19(23)27-12)17(24)21-15-4-3-5-16-13(15)6-7-22(16)8-9-26-2/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) |
InChI Key |
CXTVUSDMJMWAJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivative, followed by the introduction of the thiazolopyrimidine ring through cyclization reactions. Key reagents and conditions used in these reactions include:
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazolopyrimidine Formation: The thiazolopyrimidine ring is formed through cyclization reactions involving thiourea and α-haloketones under basic conditions.
Final Coupling: The final step involves coupling the indole derivative with the thiazolopyrimidine intermediate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 382.4 g/mol
- CAS Number : 1435981-08-0
Its structure features a combination of indole, thiazole, and pyrimidine moieties, which contribute to its unique reactivity and interaction profiles in biological systems.
Anticancer Activity
Research indicates that N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant anticancer properties. Studies have demonstrated its potential as an enzyme inhibitor involved in various cancer pathways. The compound's ability to interfere with key biological processes makes it a candidate for further investigation in drug development aimed at treating various types of cancer .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Its structural components allow it to interact with bacterial enzymes and disrupt cellular processes, making it effective against a range of pathogens. This property positions it as a potential lead compound for developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may inhibit specific enzymes related to inflammatory responses, such as lipoxygenase (LOX) and cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
These findings underscore the versatility of this compound as a multi-functional agent in drug discovery.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: Unique due to its specific functional groups and structural arrangement.
Indole Derivatives: Compounds with similar indole structures but different functional groups.
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine structures but different substituents.
Uniqueness
The uniqueness of This compound lies in its combination of indole and thiazolopyrimidine rings, along with specific functional groups that confer distinct chemical and biological properties.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 1435981-08-0 |
This structure features an indole moiety linked to a thiazolo-pyrimidine framework, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The process may include the formation of thiazole and pyrimidine rings through condensation reactions followed by functional group modifications to achieve the desired carboxamide structure.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of thiazolo[3,2-a]pyrimidines have shown IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L against specific cancer cell lines, indicating potent inhibitory effects compared to standard chemotherapeutics like allopurinol .
Enzyme Inhibition
The compound also displays enzyme inhibitory activity. For example, it has been evaluated for its xanthine oxidase (XO) inhibitory effects. Compounds with similar structures have shown promising results in reducing uric acid levels by inhibiting XO activity, which is crucial for treating conditions like gout and hyperuricemia. The SAR studies suggest that specific modifications in the structure enhance the inhibitory potency significantly .
Antimicrobial Activity
There is emerging evidence suggesting that thiazolo-pyrimidine derivatives possess antimicrobial properties. For instance, related compounds have been reported to exhibit antibacterial activity against pathogenic bacteria, making them potential candidates for developing new antibiotics .
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Enzyme Inhibition Study :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
